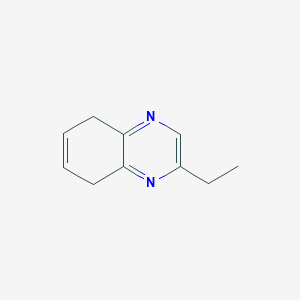

2-Ethyl-5,8-dihydroquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-5,8-Dihydrochinoxalin ist eine stickstoffhaltige heterocyclische Verbindung. Sie gehört zur Chinoxalin-Familie, die für ihre vielfältigen pharmakologischen und industriellen Anwendungen bekannt ist. Chinoxaline zeichnen sich durch eine bicyclische Struktur aus, die aus einem Benzolring besteht, der mit einem Pyrazinring verschmolzen ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Ethyl-5,8-Dihydrochinoxalin erfolgt typischerweise durch Kondensation von o-Phenylendiamin mit 1,2-Dicarbonylverbindungen. Ein gängiges Verfahren ist die Reaktion von o-Phenylendiamin mit Ethylglyoxalat unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines intermediären Diimins, das zum Chinoxalinring cyclisiert.

Industrielle Produktionsverfahren

Die industrielle Produktion von Chinoxalinderivaten, einschließlich 2-Ethyl-5,8-Dihydrochinoxalin, setzt häufig Prinzipien der grünen Chemie ein, um die Umweltbelastung zu minimieren. Die großtechnische Synthese kann kontinuierliche Fließreaktoren und die Verwendung recycelbarer Katalysatoren umfassen, um die Effizienz zu verbessern und Abfall zu reduzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Ethyl-5,8-Dihydrochinoxalin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinoxalin-N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Dihydrochinoxalinderivate liefern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Chinoxalinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Quinoxalin-N-Oxide.

Reduktion: Dihydrochinoxalinderivate.

Substitution: Verschiedene substituierte Chinoxaline, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5,8-Dihydrochinoxalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht hinsichtlich seines Potenzials als antimikrobielles und Antikrebsmittel.

Medizin: Erforscht wegen seiner therapeutischen Eigenschaften, einschließlich entzündungshemmender und antiviraler Aktivitäten.

Industrie: Wird bei der Entwicklung von Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Ethyl-5,8-Dihydrochinoxalin variiert je nach Anwendung. In der medizinischen Chemie kann es durch Hemmung spezifischer Enzyme oder Rezeptoren wirken. Beispielsweise wurde gezeigt, dass Chinoxalinderivate Tyrosinkinasen und andere Enzyme hemmen, die an zellulären Signalwegen beteiligt sind. Die Wirkung der Verbindung wird durch Wechselwirkungen mit molekularen Zielstrukturen vermittelt, die zu Veränderungen in zellulären Prozessen führen.

Wirkmechanismus

The mechanism of action of 2-Ethyl-5,8-dihydroquinoxaline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. The compound’s effects are mediated through interactions with molecular targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

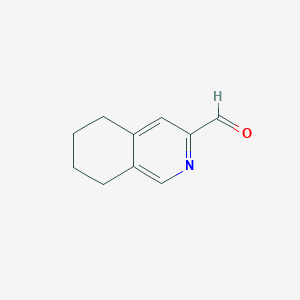

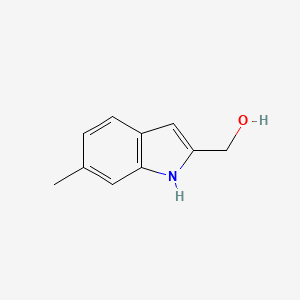

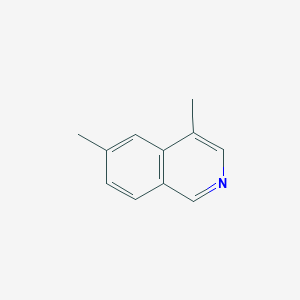

2-Ethyl-5,8-Dihydrochinoxalin kann mit anderen Chinoxalinderivaten verglichen werden, wie zum Beispiel:

Chinoxalin: Die Stammverbindung mit einer ähnlichen bicyclischen Struktur.

2-Methylchinoxalin: Ein Derivat mit einer Methylgruppe in der 2-Position.

6,7-Dimethylchinoxalin: Ein Derivat mit Methylgruppen in den Positionen 6 und 7.

Die Einzigartigkeit von 2-Ethyl-5,8-Dihydrochinoxalin liegt in seinem spezifischen Substitutionsschema, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann.

Eigenschaften

Molekularformel |

C10H12N2 |

|---|---|

Molekulargewicht |

160.22 g/mol |

IUPAC-Name |

2-ethyl-5,8-dihydroquinoxaline |

InChI |

InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-4,7H,2,5-6H2,1H3 |

InChI-Schlüssel |

SUTICHHRJPUCNN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CN=C2CC=CCC2=N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)

![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)

![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)

![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)

![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)